![molecular formula C8H14N2O B1303462 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile CAS No. 90322-18-2](/img/structure/B1303462.png)

3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile" is not directly mentioned in the provided papers. However, the papers do discuss related chemistry that can be informative for understanding the synthesis and properties of similar compounds. The first paper discusses Propanephosphonic acid anhydride (T3P), a reagent used in a variety of organic synthesis reactions, including the preparation of heterocycles, which are structures that can be found in compounds like tetrahydrofuran derivatives . The second paper describes the synthesis of a new branched tetrahydrofurane δ-sugar amino acid from cellulose, which involves the tetrahydrofurane structure, a key component in the compound of interest .

Synthesis Analysis

The synthesis of compounds related to "3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile" could potentially involve the use of T3P as a coupling and dehydrating agent, as mentioned in the first paper . T3P has been used for the synthesis of amino acid derivatives and peptidomimetics, which could be relevant for the synthesis of amino-functionalized tetrahydrofuran compounds. The second paper provides an example of synthesizing a tetrahydrofurane amino acid derivative in five steps with a high overall yield, which could offer insights into the synthetic route for the compound .

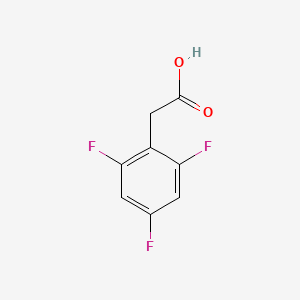

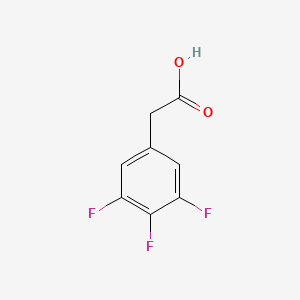

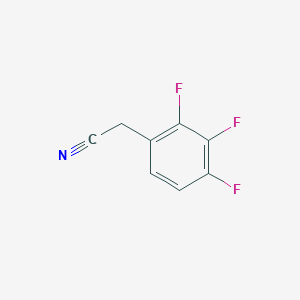

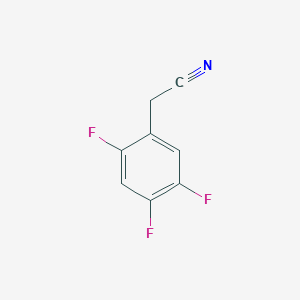

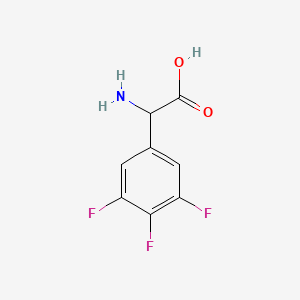

Molecular Structure Analysis

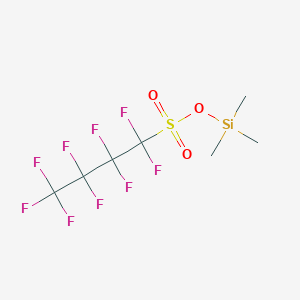

The molecular structure of "3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile" would include a tetrahydrofuran ring, an amino group, and a nitrile group. The tetrahydrofurane structure is a key feature in the compound described in the second paper, and its structure was confirmed by extensive NMR analysis and mass spectrometry . These techniques could also be applied to analyze the molecular structure of "3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile".

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of "3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile", they do provide information on the types of reactions that similar compounds might undergo. For instance, the tetrahydrofurane amino acid described in the second paper could potentially undergo reactions typical of amino acids and heterocyclic compounds, such as condensation or functional group transformations . T3P, as mentioned in the first paper, could facilitate such reactions due to its broad functional group tolerance .

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile" would likely be influenced by the presence of the tetrahydrofuran ring and the nitrile group. The tetrahydrofurane amino acid from the second paper is expected to have conformationally restricted structures due to the tetrahydrofurane ring, which could also be true for the compound of interest . The nitrile group would contribute to the compound's polarity and reactivity. The papers do not provide specific data on the physical properties of such compounds, but general principles of organic chemistry suggest that these functional groups would impact solubility, boiling point, and reactivity.

Applications De Recherche Scientifique

Peptidomimetics and Amino Acid Research

The compound has been utilized as a chiral building block in the synthesis of δ-sugar amino acids, contributing to the field of peptidomimetics. Specifically, it aids in the creation of compounds with conformationally restricted structures, potentially offering new insights into protein structure and function. This application is pivotal in developing novel therapeutic agents and understanding biological processes at a molecular level (Defant et al., 2011).

Organic Synthesis and Chemical Reactions

The compound plays a role in the stereoselective generation of tetrahydrofur-2-ylmethyl radicals, crucial for organic synthesis and chemical reactions. It aids in producing functionalized tetrahydrofurans, essential components in various synthetic procedures and medicinal chemistry. This application showcases the compound's versatility in facilitating complex chemical transformations (Schuch et al., 2009).

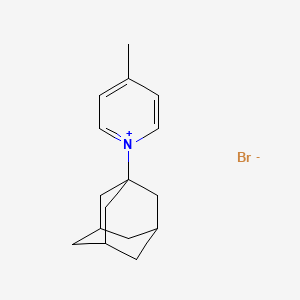

Heterocyclic Compound Synthesis

3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile is instrumental in synthesizing heterocyclic compounds, a class of compounds with wide-ranging applications, including pharmaceuticals and materials science. Its role in forming indole-containing triazoles, pyrazoles, and pyrazolo[1,5-a]pyrimidine derivatives, which exhibit antimicrobial activities, underscores its importance in medicinal chemistry (Behbehani et al., 2011).

Structural and Conformational Analysis

The compound's utility extends to its use in structural and conformational analysis of complex molecules. It has been involved in the study of molecular configurations and interactions, contributing to the understanding of molecular structures and their functionalities (Liu et al., 2009).

Safety and Hazards

Propriétés

IUPAC Name |

3-(oxolan-2-ylmethylamino)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c9-4-2-5-10-7-8-3-1-6-11-8/h8,10H,1-3,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKZHSOMHSHFDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381389 |

Source

|

| Record name | 3-{[(Oxolan-2-yl)methyl]amino}propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile | |

CAS RN |

90322-18-2 |

Source

|

| Record name | 3-{[(Oxolan-2-yl)methyl]amino}propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1303382.png)